Meclizine Monohydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
36236-67-6 |
|---|---|
Molecular Formula |
C25H28Cl2N2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |
InChI Key |
GJNMJOHYRWHJQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Other CAS No. |
410538-37-3 31884-77-2 1104-22-9 36236-67-6 |
Related CAS |
569-65-3 (Parent) |
Synonyms |
Agyrax Antivert Bonamine Bonine Chiclida D Vert D-Vert Dihydrochloride, Meclizine DVert Histametizyn Hydrochloride, Meclizine Meclizine Meclizine Dihydrochloride Meclizine Hydrochloride Meclizine Monohydrochloride Meclozine Monohydrochloride, Meclizine Parachloramine Ru Vert M Ru-Vert-M |
Origin of Product |
United States |
Advanced Chemical and Structural Research on Meclizine Monohydrochloride
Synthetic Methodologies in Meclizine (B1204245) Production and Derivatives
Elucidation of Advanced Synthetic Routes for Meclizine
The conventional synthesis of meclizine, a racemic compound, involves a multi-step process. wikipedia.org This typically begins with the halogenation of (4-chlorophenyl)-phenylmethanol using thionyl chloride. The resulting product is then reacted with acetylpiperazine. Subsequently, the acetyl group is removed by treatment with diluted sulfuric acid. The final step is the N-alkylation of the piperazine (B1678402) ring with 3-methylbenzyl chloride. wikipedia.org An alternative final step involves a reductive N-alkylation with 3-methylbenzaldehyde, using hydrogen as the reducing agent and Raney nickel as a catalyst. wikipedia.org
More advanced and efficient synthetic routes have been developed. A notable example is a multi-step continuous-flow synthesis. This method involves the transformation of alcohols to their corresponding chlorides, followed by successive reactions with piperazine. This continuous-flow system has demonstrated high yields for meclizine and related compounds like cyclizine, cinnarizine, and buclizine (B1663535). rsc.org
Another innovative approach involves a base-mediated 1,6-conjugate addition of heterocyclic amines and amides to para-quinone methides. This one-pot methodology provides a cost-effective and atom-economical route to unsymmetrical trisubstituted methanes, including scaffolds similar to meclizine. thieme-connect.dethieme.de This method has the potential to generate extensive chemical libraries of antihistamines. thieme.de
Researchers have also explored the chiral synthesis of meclizine's individual enantiomers, (R)- and (S)-meclizine. nih.gov This was achieved in a four-step process starting with the chiral resolution of racemic 4-chlorobenzhydrylamine using the D- and L-enantiomers of tartaric acid. nih.gov The separated enantiomer of 4-chlorobenzhydrylamine is then used to synthesize the corresponding enantiomer of meclizine. nih.gov
Development of One-Pot Synthesis Techniques for Meclizine Precursors
Recent advancements have focused on simplifying the synthesis of meclizine and its precursors through one-pot reactions. A patented one-pot process for preparing meclizine hydrochloride has been disclosed. This method involves the sequential bromination of m-xylene (B151644) to produce 3-methyl benzyl (B1604629) bromide, which then undergoes an in-situ condensation with 4-chloro benzhydryl piperazine in the presence of an acid acceptor to yield the meclizine base. wipo.int This base is subsequently treated with hydrochloric acid to form the final salt. wipo.int
Furthermore, research into the synthesis of benzhydryl amines, a core structure in meclizine, has led to the development of one-pot approaches. One such method utilizes a base-mediated 1,6-conjugate addition of heterocyclic amines to para-quinone methides, yielding unsymmetrical benzhydryl amines in moderate to good yields. acs.org Another solvent-free, one-pot approach for synthesizing 1-(α-amino alkyl)-2-naphthols employs a biocompatible reduced modified graphene oxide (rMGO)-Au nanoparticle catalyst. acs.org While not directly for meclizine, these methods highlight the trend towards more efficient one-pot syntheses for related structures.
Simplified Procedures for Piperazine Derivatives in Meclizine Synthesis
The synthesis of monosubstituted piperazines, key intermediates in the production of meclizine, has been a focus of procedural simplification. Traditionally, the synthesis of these derivatives is complicated by the formation of symmetrical 1,4-disubstituted products. muni.cz The common workaround involves using protecting groups, which adds extra steps to the synthesis. muni.czmdpi.com
A novel, simplified one-pot, one-step procedure has been developed for preparing monosubstituted piperazine derivatives without the need for protecting groups. mdpi.comnih.govresearchgate.net This method utilizes the in-situ formation of a piperazine-1-ium cation (from monohydrochloride or monoacetate salts), which then reacts with an appropriate reagent. mdpi.com The protonation of one nitrogen atom acts as a temporary protecting group, preventing disubstitution. mdpi.com This reaction can be catalyzed by metal ions supported on a polymeric resin, which can be easily separated and reused. mdpi.comresearchgate.net Microwave acceleration has also been explored to further enhance the efficiency of these reactions, moving from batch techniques to flow microwave reactors. mdpi.comnih.gov
Stereochemical Investigations of Meclizine
Analysis of Enantiomeric Forms and Racemic Mixture Properties of Meclizine
Meclizine is a chiral compound and is clinically administered as a racemic mixture, meaning it is composed of a 1:1 ratio of its two enantiomers, (R)-meclizine and (S)-meclizine. wikipedia.orgnih.govsci-hub.se The presence of a stereogenic center necessitates the consideration of the distinct pharmacological and toxicological properties each enantiomer may possess. sci-hub.setaylorandfrancis.com While one enantiomer might exhibit the desired therapeutic effects, the other could be inactive or even contribute to adverse effects. sci-hub.setaylorandfrancis.com
Recent research has focused on the synthesis and characterization of the individual enantiomers. A chiral synthesis for both (R)- and (S)-meclizine has been successfully accomplished. nih.govahajournals.org The (S)-enantiomer, in particular, has been shown to retain the desired effect on mitochondrial respiration while exhibiting reduced binding to the H1 histamine (B1213489) receptor, which is associated with dose-limiting side effects of the racemic mixture. nih.govahajournals.org This suggests that the (S)-enantiomer could offer a more favorable therapeutic profile. nih.govahajournals.orgresearchgate.net The crystal structure of meclizine dihydrochloride (B599025) has been determined using microcrystal electron diffraction (MicroED), revealing that the two racemic enantiomers pack as repetitive double layers within the crystal lattice. nih.govnih.gov
Research on Enantiomer Determination Methods for Meclizine
High-performance liquid chromatography (HPLC) is a primary method for the enantiomeric separation of meclizine hydrochloride. nih.govbenthamdirect.com One validated isocratic chiral HPLC method utilizes a Phenomenex® Lux Cellulose (B213188) 1 column with a mobile phase of acetonitrile (B52724) and 25mM ammonium (B1175870) bicarbonate (75:25 v/v). nih.gov This method successfully resolved the (+) and (-) enantiomers with retention times of approximately 13.14 and 14.33 minutes, respectively. nih.gov Another study employed a polysaccharide-based chiral stationary phase with cellulose tris(4-methylbenzoate) and a mobile phase of acetonitrile and 10mM ammonium bicarbonate (95:05, v/v). nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS) offers a more sensitive method for determining meclizine enantiomers. sci-hub.setandfonline.comnih.gov A validated LC-MS method also used a Phenomenex® lux cellulose 1 C18 column but with a mobile phase of acetonitrile and 5mM ammonium formate (B1220265) (pH 5.5) (90:10 v/v). tandfonline.comnih.gov This optimized method achieved separation of (+) Meclizine at 1.58 minutes and (-) Meclizine at 2.20 minutes. nih.gov
These analytical methods are essential for quality control in pharmaceutical formulations and for pharmacokinetic studies to understand the disposition of each enantiomer in the body. sci-hub.senih.gov
High-Resolution Structural Elucidation of Meclizine Monohydrochloride
For over seven decades, the precise three-dimensional crystal structure of meclizine remained unknown, a significant gap in the understanding of this widely used first-generation H1 antihistamine. biorxiv.orgnih.govnih.govbiorxiv.org Conventional techniques like single-crystal X-ray diffraction (SC-XRD) had been unsuccessful in determining its structure. nih.govnih.govresearchgate.net This was a notable challenge, especially considering that the crystal structures of other piperazine-class antihistamines such as cyclizine, quetiapine, cetirizine, and buclizine had been resolved over the years. biorxiv.orgnih.gov The primary obstacle was the difficulty in growing crystals of sufficient size and quality for SC-XRD analysis, as meclizine often presents as a seemingly amorphous powder. biorxiv.orgnih.govbiorxiv.org
The advent of Microcrystal Electron Diffraction (MicroED) proved to be a revolutionary technique for elucidating the structure of meclizine. nih.govbiorxiv.org MicroED can analyze nanocrystals that are merely a billionth of the size required for traditional SC-XRD, making it ideal for studying fine powders. nih.govnih.gov Researchers utilized MicroED to successfully determine the 3D crystal structure of meclizine dihydrochloride from what appeared to be an amorphous powder. biorxiv.orgnih.gov
The analysis revealed that meclizine dihydrochloride crystallizes in a centrosymmetric monoclinic space group, P21/c. nih.govbiorxiv.orgresearchgate.net The unit cell was found to contain two racemic enantiomers (R/S). biorxiv.orgnih.govnih.gov Data collected from individual nanocrystals were scaled and merged to achieve a high degree of completeness, ultimately allowing for the structure to be solved ab initio at a resolution of 0.96 Å. nih.govbiorxiv.orgresearchgate.net This breakthrough provided the first definitive 3D structure of meclizine, marking a significant advancement in its chemical characterization. nih.govresearchgate.net
Table 1: Crystallographic Data for Meclizine Dihydrochloride Determined by MicroED
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.39 |
| b (Å) | 7.19 |
| c (Å) | 24.52 |
| α (°) | 90.000 |
| β (°) | 101.958 |
| γ (°) | 90.000 |
| Resolution (Å) | 0.96 |
Source: nih.govbiorxiv.orgresearchgate.net
The crystal structure determined by MicroED offered a detailed view of the intermolecular forces that stabilize the meclizine crystal lattice. The packing of the (R) and (S) enantiomers is organized into repetitive double layers. biorxiv.orgnih.govnih.gov This arrangement is primarily facilitated by a network of strong and weak intermolecular interactions.
Hydrogen Bonding: The most significant interactions are strong N-H···Cl⁻ hydrogen bonds. biorxiv.orgnih.govnih.gov These bonds play a crucial role in the packing of the enantiomeric layers. nih.gov Weaker C-H···Cl⁻ hydrogen bonds are also present, further contributing to the stability of the lattice. biorxiv.orgnih.govnih.gov For instance, a weak C-H···Cl hydrogen bond is established between the methylbenzyl ring and the chlorophenyl ring. nih.gov
Pi-Stacking: Numerous pi-stacking interactions maintain the crystal packing along the a and c axes. nih.govresearchgate.net The three aromatic rings within a single meclizine molecule (the phenyl, chlorophenyl, and methylbenzyl groups) can engage in pi-stacking with up to fourteen aromatic rings from ten surrounding molecules. nih.govresearchgate.net These interactions, which include both strong and moderate engagements, create a complex and stable three-dimensional network. researchgate.netresearchgate.net The combination of robust hydrogen bonding and extensive pi-stacking explains the crystalline packing of meclizine dihydrochloride. biorxiv.orgresearchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies of Meclizine and Analogs
The structure-activity relationship (SAR) of meclizine and other piperazine-class antihistamines provides insight into the molecular features necessary for their pharmacological effects. These compounds generally act as inverse agonists at the H1 histamine receptor, reducing its activity. nih.gov
The chemical structure of meclizine, 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine, contains several key features that are crucial for its activity. gpatindia.com Alterations to these features can significantly impact its pharmacological profile.
Piperazine Core: The central piperazine ring is a defining feature of this class of antihistamines. biorxiv.org It acts as a scaffold connecting the diarylmethyl group to the benzyl group.
Diarylmethyl Group: The (4-chlorophenyl)-phenylmethyl group is critical for binding to the H1 receptor. The nature and position of substituents on these aromatic rings influence potency. In related compounds, substituting a halogen at the para position of one of the benzhydryl rings is a common feature. gpatindia.com
N-Benzyl Group: The nature of the substituent on the second nitrogen of the piperazine ring also modulates activity. In meclizine, this is a 3-methylbenzyl group. Modifications at this site can alter receptor affinity and selectivity. For example, studies on meclizine analogs as inverse agonists for the constitutive androstane (B1237026) receptor (CAR) have shown that changes at this position can significantly alter activity at other receptors. nih.govresearchgate.net
Molecular docking studies have revealed that to bind to the H1 receptor, meclizine must undergo a conformational change from its state in the crystal structure to a biologically active conformation. researchgate.netnih.gov This highlights that while the solid-state structure provides a reference, the flexibility of the molecule is key to its interaction with biological targets.
Meclizine belongs to the piperazine class of H1 antihistamines, which also includes compounds like cyclizine, hydroxyzine, buclizine, cetirizine, and levocetirizine (B1674955). biorxiv.orgnih.gov A comparative SAR analysis reveals common structural motifs and key differences that influence their properties.
Core Structure: All these compounds share the piperazine core connected to a diarylmethyl moiety. gpatindia.com This shared feature is responsible for their fundamental antihistaminic activity. nih.govgoogle.com
Substituent Effects: The primary structural difference among these analogs lies in the substituents on the aromatic rings and the second piperazine nitrogen. gpatindia.com
Cyclizine and Buclizine: These are structurally simpler than meclizine, with different substituents that result in variations in potency and side effect profiles.
Hydroxyzine and Cetirizine: Hydroxyzine has a 2-(2-hydroxyethoxy)ethyl group on the second piperazine nitrogen. Its principal metabolite, cetirizine, features a carboxylic acid group, which makes it a unique zwitterion. researchgate.net This modification increases its polarity and selectivity for peripheral H1 receptors, leading to reduced sedative effects compared to first-generation drugs like meclizine. researchgate.netresearchgate.net
Levocetirizine: As the active R-enantiomer of cetirizine, levocetirizine exhibits a much higher affinity and slower dissociation rate from the H1 receptor compared to its parent compound, hydroxyzine, making it a more potent and long-acting antagonist. nih.govresearchgate.net
Molecular and Preclinical Pharmacology of Meclizine Monohydrochloride
Mechanistic Insights into Meclizine (B1204245) Action
Meclizine monohydrochloride, a first-generation piperazine-class antihistamine, exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on its interaction with histamine (B1213489) H1 receptors. youtube.comdrugbank.comnih.gov Beyond its well-established antihistaminic properties, meclizine also exhibits notable anticholinergic and central nervous system modulatory effects that contribute to its clinical efficacy in the management of motion sickness and vertigo. patsnap.comglobalrx.com
Histamine H1 Receptor Antagonism and Binding Dynamics of Meclizine
Meclizine functions as a potent antagonist at histamine H1 receptors. nih.gov This interaction is the cornerstone of its pharmacological profile, leading to the alleviation of symptoms associated with vestibular disturbances. By blocking the action of histamine at these receptors, particularly in the brain, meclizine effectively mitigates the nausea, vomiting, and dizziness characteristic of motion sickness and vertigo. drugbank.compatsnap.com
Computational molecular docking studies have been instrumental in elucidating the binding mechanism of meclizine to the histamine H1 receptor. youtube.comdrugbank.com These in silico models have provided a detailed view of the conformational changes that occur in both the drug and the receptor upon binding, revealing the specific interactions that underpin meclizine's antagonistic activity. youtube.com This approach has been crucial in understanding the structural basis for the drug's efficacy and has facilitated comparisons with other antihistamines. drugbank.com
Through molecular docking analyses, specific amino acid residues within the H1 receptor that are critical for meclizine binding have been identified. Key interactions involve residues located within the transmembrane helices of the receptor. youtube.com A salt bridge is formed between the protonated piperazine (B1678402) ring of meclizine and the aspartate residue at position 107 (Asp107). youtube.com Additional stability is conferred through a weak hydrogen bond with tyrosine at position 458 (Tyr458) and pi-stacking interactions with histidine at position 450 (His450) and tryptophan at position 103 (Trp103). youtube.com These specific binding interactions are consistent with those observed for other H1 antihistamines, highlighting a conserved binding pocket. youtube.com
Table 1: Key Amino Acid Residues in H1 Receptor Interacting with Meclizine
| Residue | Position | Type of Interaction |
| Aspartate | 107 | Salt Bridge |
| Tryptophan | 103 | Pi-stacking |
| Histidine | 450 | Pi-stacking |
| Tyrosine | 458 | Weak Hydrogen Bond |
Meclizine acts as an inverse agonist at the histamine H1 receptor. youtube.com This means that in addition to blocking the binding of the agonist (histamine), meclizine also reduces the basal activity of the receptor. youtube.com This inverse agonism is a key feature of many first-generation antihistamines and contributes to their therapeutic effects by further dampening the signaling pathways that are activated during an allergic response or in vestibular-related conditions. youtube.com
Central Nervous System Interactions and Vestibular System Modulation by Meclizine
As a first-generation antihistamine, meclizine readily crosses the blood-brain barrier and exerts significant effects on the central nervous system (CNS). nih.gov Its primary mechanism in the CNS involves the antagonism of H1 receptors located in the brainstem, specifically in the vomiting center and the chemoreceptor trigger zone (CTZ) within the medulla. drugbank.comnih.gov By blocking histamine signaling in these areas, meclizine effectively suppresses the neural pathways that trigger nausea and vomiting. drugbank.com
Furthermore, meclizine modulates the activity of the vestibular system. patsnap.com It is believed to reduce the excitability of the labyrinth, a part of the inner ear responsible for balance and spatial orientation. drugbank.comnih.gov Meclizine also acts on the vestibular nuclei in the brainstem, which receive sensory input from the inner ear. drugbank.compatsnap.com By inhibiting histaminergic neurotransmission from the vestibular nuclei to the CTZ and vomiting center, meclizine helps to alleviate the sensation of vertigo and dizziness. drugbank.comnih.gov Clinical studies have shown that meclizine can inhibit eye movement reflexes associated with low-acceleration vestibular stimulation, suggesting a central level of action rather than a purely sensory one. droracle.ai
Effects on Medullary Chemoreceptor Trigger Zone (CTZ)
Meclizine's antiemetic properties are, in part, a result of its action on the chemoreceptor trigger zone (CTZ) located in the medulla oblongata. nih.govdrugbank.com The CTZ is a crucial area for the induction of nausea and vomiting, as it detects emetic stimuli in the bloodstream and transmits signals to the vomiting center. drugbank.com Meclizine, through its H1 receptor antagonist and central anticholinergic actions, is thought to inhibit these signals. nih.govdrugbank.com By blocking histamine H1 receptors in the CTZ and the vomiting center, meclizine effectively suppresses the transmission of emetic signals originating from the vestibular system and other sources. nih.govdrugbank.com This action helps to alleviate the symptoms of nausea and vomiting associated with motion sickness and vertigo. drugs.commayoclinic.org
Modulation of Labyrinth Excitability and Vestibular Stimulation
A primary mechanism by which meclizine exerts its antivertigo and anti-motion sickness effects is through the modulation of the vestibular system. patsnap.com It has been shown to depress labyrinth excitability and reduce vestibular stimulation. wikipedia.orgnih.gov The vestibular system, located in the inner ear, is responsible for providing the brain with information about motion, head position, and spatial orientation. drugs.com Overstimulation or conflicting signals from this system can lead to vertigo and motion sickness. patsnap.com Meclizine is believed to diminish vestibular stimulation and depress labyrinthine function, which may be related to its central anticholinergic actions. quora.com This reduction in the sensitivity of the vestibular apparatus helps to prevent and control the symptoms of dizziness, nausea, and vomiting. mayoclinic.org Studies using electronystagmography have indicated that meclizine can affect the otolithic and semicircular canal functions. tandfonline.com However, some research suggests that meclizine's inhibitory effect is more pronounced during low-intensity, combined visual-vestibular stimulation, indicating a potential role in the central integration of sensory information rather than a direct, broad inhibition of vestibular pathways. nih.govnih.gov
Emerging Molecular Mechanisms of Meclizine
Recent investigations into the molecular pharmacology of meclizine have revealed mechanisms of action that are independent of its traditional antihistaminergic and anticholinergic activities. These findings have opened up new avenues for its potential therapeutic applications, particularly in the realm of neuroprotection and skeletal dysplasia.
Neuroprotective Pathways Mediated by Meclizine
Studies have identified meclizine as a potential neuroprotective agent, with its efficacy linked to the modulation of cellular energy metabolism. nih.gov This neuroprotection is not attributed to its anti-histaminergic or anti-muscarinic properties but rather to its ability to shift the balance between mitochondrial respiration and glycolysis. nih.gov
Research has demonstrated that meclizine can attenuate mitochondrial respiration. harvard.edu Interestingly, this effect is observed in intact cells but not in isolated mitochondria, suggesting an indirect mechanism of action. nih.govresearchgate.net Further investigation revealed that meclizine directly inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2). nih.govnih.gov This inhibition leads to an accumulation of phosphoethanolamine, which in turn acts as an endogenous inhibitor of mitochondrial respiration. nih.govresearchgate.net By blunting mitochondrial respiration, meclizine may protect cells from certain types of metabolic stress and ischemia-reperfusion injury. harvard.eduahajournals.org
| Experimental Model | Key Finding | Reference |
|---|---|---|
| Human Fibroblasts | Meclizine selectively impairs growth in media requiring mitochondrial respiration (galactose) over glycolysis (glucose). | harvard.edu |
| Intact Cells vs. Isolated Mitochondria | Meclizine inhibits respiration in intact cells but not in isolated mitochondria. | nih.gov |
| Metabolic Profiling | Meclizine treatment leads to a significant increase in cellular phosphoethanolamine. | nih.gov |
| In Vitro Enzyme Assays | Meclizine directly inhibits the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2). | nih.gov |
In conjunction with its effects on mitochondrial respiration, meclizine has been shown to enhance glycolytic metabolism. ahajournals.orgnih.gov This metabolic shift towards glycolysis is a key component of its neuroprotective effects. ahajournals.orgresearchgate.net In dorsal root ganglion neurons, meclizine's augmentation of glycolysis was found to be essential for its protective effects against hypoxia-induced mitochondrial compromise. nih.govnih.gov This enhancement of glycolysis helps to maintain ATP levels, preserve NADPH and glutathione (B108866) stores, and reduce reactive oxygen species (ROS) under conditions of metabolic stress. nih.govnih.gov Furthermore, in models of Parkinson's disease, meclizine was found to increase the levels of an enzyme that activates a rate-determining step in glycolysis, thereby protecting against neuronal cell death. tmu.edu.twresearchgate.net
| Cell/Animal Model | Observed Effect of Meclizine | Reference |
|---|---|---|
| Dorsal Root Ganglion Neurons | Rapidly enhances glycolysis, preventing ATP depletion and reducing ROS under hypoxic stress. | nih.govnih.gov |
| Mouse Model of Ischemia | Increases glucose uptake in the ischemic penumbra. | ahajournals.org |
| Parkinson's Disease Cell Models | Increases the level of PFKFB3, an activator of a key glycolytic enzyme. | tmu.edu.tw |
| HK-2 Cells | Increased lactate (B86563) production and mRNA levels of key glycolytic enzymes. | researchgate.net |
Fibroblast Growth Factor Receptor 3 (FGFR3) Inhibition by Meclizine
Beyond its role in energy metabolism, meclizine has been identified as an inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) signaling. plos.orgnih.gov Gain-of-function mutations in the FGFR3 gene are the cause of achondroplasia, a common form of dwarfism. nih.govoup.com Meclizine has been shown to attenuate the abnormally activated FGFR3 signaling in chondrocytes. nih.gov In mouse models of achondroplasia, oral administration of meclizine promoted longitudinal bone growth. nih.govoup.com The mechanism of this inhibition appears to involve the downregulation of the phosphorylation of ERK, a downstream component of the FGFR3 signaling pathway. nih.gov These findings suggest a potential for repurposing meclizine for the treatment of achondroplasia and other FGFR3-related skeletal dysplasias. nih.gov
Constitutive Androstane (B1237026) Receptor (CAR) Inverse Agonism
Meclizine demonstrates a notable and species-specific interaction with the Constitutive Androstane Receptor (CAR, NR1I3), a key nuclear receptor in the regulation of xenobiotic and endobiotic metabolism. nih.govoup.com Research has identified meclizine as an inverse agonist for the human Constitutive Androstane Receptor (hCAR). nih.govresearcher.life In contrast, it acts as an agonist ligand for the murine (mouse) CAR (mCAR). nih.govresearcher.life This divergence is attributed to differences in the ligand-binding domains between the human and murine orthologous receptors. nih.govresearcher.life
As an inverse agonist of hCAR, meclizine suppresses its transcriptional activity in a dose-dependent manner. oup.com Studies have shown that meclizine inhibits the phenobarbital-induced expression of CAR target genes, such as cytochrome P450 monooxygenase (CYP) enzymes like CYP2B10, CYP3A11, and CYP1A2 in primary hepatocytes from mice expressing hCAR. nih.govresearcher.life This inhibitory action has been observed to suppress acetaminophen-induced liver toxicity in these humanized CAR mice. nih.govresearcher.life
Conversely, as an agonist for mCAR, meclizine dose-dependently increases its transactivation. nih.govoup.com It stimulates the binding of steroid receptor coactivator 1 to the murine receptor and, when administered to mice, increases the expression of CAR target genes in a manner dependent on the presence of CAR. nih.govresearcher.life These findings underscore that a single compound can elicit opposite xenobiotic responses through orthologous receptors in different species. nih.govresearcher.life
Receptor Binding Kinetics and Selectivity Research of Meclizine
In vitro radioligand displacement assays are a standard method for determining the binding affinity of a compound for a specific receptor. nih.gov These assays measure the ability of an unlabeled test compound, such as meclizine, to compete with and displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. nih.gov
Molecular docking studies have further elucidated the binding mechanism of meclizine to the histamine H1 receptor, revealing conserved binding sites that are also recognized by other antihistamines, including the second-generation agent levocetirizine (B1674955). nih.gov
While its primary action is at the H1 receptor, meclizine's selectivity is a critical aspect of its pharmacology. Like many first-generation antihistamines, it can interact with other receptors, such as muscarinic cholinergic receptors. However, quantitative evaluation through receptor-binding assays has demonstrated significant differences in antimuscarinic potency among various antihistamines. jst.go.jpnih.gov
One comprehensive study determined the inhibition constants (Ki values) of twenty-seven different H1-receptor antagonists at muscarinic receptors in the bovine cerebral cortex. jst.go.jpnih.gov The findings placed meclizine in a group of H1-antagonists with low affinity for muscarinic receptors, with a reported Ki value between 3,600 and 30,000 nM. jst.go.jpnih.gov This is in stark contrast to other H1-antagonists like mequitazine, cyproheptazine, and promethazine, which showed high affinity for muscarinic receptors with Ki values in the 5.0-38 nM range. jst.go.jpnih.gov This low affinity for muscarinic receptors suggests that the anticholinergic effects of meclizine are less pronounced compared to many other first-generation antihistamines. jst.go.jp
| Compound | Muscarinic Receptor Affinity (Ki value in nM) | Affinity Classification |
|---|---|---|
| Meclizine | 3,600 - 30,000 | Low |
| Hydroxyzine | 3,600 - 30,000 | Low |
| Mepyramine | 3,600 - 30,000 | Low |
| Terfenadine | 3,600 - 30,000 | Low |
| Promethazine | 5.0 - 38 | High |
| Cyproheptadine | 5.0 - 38 | High |
| Clemastine | 5.0 - 38 | High |
Preclinical Pharmacodynamic Investigations of Meclizine
The pharmacodynamic properties of meclizine, particularly its effects on the central nervous system, are central to its therapeutic action in managing symptoms of vertigo and motion sickness. Preclinical studies have focused on its influence on key brainstem nuclei involved in vestibular processing and the integration of sensory inputs that maintain balance and spatial orientation.
Meclizine's antiemetic and antivertigo properties are primarily due to its antagonist action on Histamine H1 receptors located in the brainstem. drugbank.com Specifically, H1 receptors are highly expressed in the vestibular nuclei and the nucleus of the solitary tract (NTS). drugbank.com These nuclei are critical integration centers for vestibular information from the inner ear and sensory stimuli from the pharynx and stomach. drugbank.com
By blocking H1 receptors in these areas, meclizine inhibits histaminergic neurotransmission. drugbank.comquizlet.com This action effectively suppresses the transmission of signals from the vestibular nuclei and the NTS to the chemoreceptor trigger zone (CTZ) and the vomiting center, which are located in the medulla. drugbank.com This interruption of the signaling cascade reduces labyrinthine excitability and vestibular stimulation, thereby alleviating the sensations of nausea, vomiting, and dizziness associated with motion sickness and vestibular disorders. drugbank.com Some research also suggests that vestibular neurons projecting to the solitary nucleus utilize glutamate (B1630785) for neurotransmission, indicating a complex interplay of signaling pathways that can be modulated by pharmaceuticals. dntb.gov.ua
The effect of meclizine on the vestibulo-ocular reflex (VOR), which stabilizes gaze during head movements, has been a subject of objective pharmacodynamic investigation. Research shows that meclizine has a complex, intensity-dependent influence on eye movement reflexes. nih.gov
In studies involving combined visual-vestibular stimulation, meclizine demonstrated a quantifiable inhibitory effect on eye movement reflexes, specifically at lower acceleration intensities. nih.govresearchgate.net This inhibitory action is believed to be central to its efficacy in mitigating motion sickness during common activities like car or train travel, which involve lower intensity stimuli. nih.gov This suggests that meclizine's primary mechanism may not be sensory-specific but rather operates at a more central, integrative level of the brain. nih.govresearchgate.net
Conversely, during vestibular stimulation at higher accelerations, meclizine has been shown to have an excitatory effect compared to a placebo, leading to a relative increase in ocular torsional velocity. nih.gov This finding indicates that the use of meclizine may be counterproductive in high-acceleration environments. nih.govresearchgate.net
| Stimulus Condition | Stimulus Intensity | Observed Effect of Meclizine |
|---|---|---|
| Combined Visual-Vestibular | Low Acceleration | Inhibitory |
| Combined Visual-Vestibular | High Acceleration | Excitatory |
| Vestibular Only | Low & High Acceleration | Excitatory (relative increase in torsional velocity) |
Enzymatic Biotransformation and Metabolite Identification of Meclizine
The biotransformation of this compound is a critical aspect of its pharmacokinetic profile, primarily occurring in the liver. The process involves enzymatic reactions that modify the drug's structure, facilitating its eventual elimination from the body. While human data on the complete metabolic fate of meclizine remains limited, in vitro studies have provided significant insights into the enzymes and pathways involved. drugbank.comnih.govfda.gov
Identification of Dominant Hepatic Enzymes (e.g., CYP2D6) in Meclizine Metabolism
The metabolism of meclizine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. smolecule.com Specifically, in vitro research utilizing human hepatic microsomes and recombinant CYP enzymes has consistently identified CYP2D6 as the dominant enzyme responsible for the biotransformation of meclizine. fda.govnih.govnih.govresearchgate.netdrugs.com This finding is crucial for understanding the drug's behavior in the body and its potential for interactions with other substances.
The cytochrome P450 system is a group of enzymes essential for the metabolism of a wide range of substances, including many clinically used drugs. wikipedia.orgclarityxdna.com Although CYP2D6 constitutes a small fraction of the total hepatic CYP content, it is responsible for metabolizing approximately 25% of all clinically used drugs. wikipedia.orgresearchgate.net The significant role of CYP2D6 in meclizine metabolism highlights the potential for drug-drug interactions. fda.govnih.gov Co-administration of meclizine with known inhibitors of the CYP2D6 enzyme could lead to decreased metabolism, potentially resulting in increased plasma concentrations of meclizine. nih.govnih.govdrugs.com
Furthermore, the gene encoding the CYP2D6 enzyme is known for its genetic polymorphism, leading to considerable interindividual variability in enzyme activity. nih.govresearchgate.net This variability can result in different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. clarityxdna.com Such genetic differences could contribute to the large interindividual variability observed in meclizine's pharmacokinetics, influencing how quickly the drug is eliminated from the body. nih.govresearchgate.net
| Finding | Methodology | Implication | Source |
|---|---|---|---|
| CYP2D6 is the dominant enzyme for meclizine metabolism. | In vitro studies with human hepatic microsomes and recombinant CYP enzymes. | Primary pathway for meclizine clearance is established. | fda.govnih.govnih.govdrugs.com |
| Potential for drug interactions with CYP2D6 inhibitors. | Based on in vitro evaluation of metabolic pathway. | Caution is advised when co-administering with drugs that inhibit CYP2D6. | nih.govfda.govnih.gov |
| Genetic polymorphism in CYP2D6 may contribute to interindividual variability. | Pharmacokinetic studies and knowledge of CYP2D6 genetics. | Individuals may metabolize meclizine at different rates, affecting exposure. | nih.govresearchgate.net |
Analysis of Aromatic Hydroxylation and Benzylic Oxidation Pathways
The enzymatic metabolism of meclizine by CYP2D6 is proposed to occur via two main oxidative reactions: aromatic hydroxylation and benzylic oxidation. drugbank.comsmolecule.com These Phase I metabolic reactions introduce or expose functional groups on the parent drug molecule, typically increasing its water solubility and preparing it for subsequent metabolic phases or excretion.
Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl (-OH) group to one of the aromatic rings within the meclizine structure. drugbank.com This reaction is a common metabolic transformation for many drugs containing phenyl groups and is catalyzed by CYP enzymes. nih.gov The process typically proceeds through the formation of an epoxide intermediate that then rearranges to the more stable hydroxylated product. nih.gov This modification increases the polarity of the molecule, aiding in its elimination.
Benzylic Oxidation: This metabolic route targets the benzylic carbon atoms—the carbon atoms directly attached to an aromatic ring. libretexts.orgchemistrysteps.com The benzylic position is particularly reactive due to the resonance stabilization of reaction intermediates by the adjacent aromatic ring. chemistrysteps.com In the context of meclizine, benzylic oxidation could occur on the carbon atom connecting the two aromatic rings or the carbon of the m-methylbenzyl group. This oxidation can lead to the formation of corresponding ketones or carboxylic acids. chemistrysteps.com
| Metabolic Pathway | Description | Mediating Enzyme | Effect on Molecule |
|---|---|---|---|
| Aromatic Hydroxylation | Addition of a hydroxyl group to an aromatic ring of the meclizine molecule. | CYP2D6 | Increases polarity and water solubility. |
| Benzylic Oxidation | Oxidation of a carbon atom directly attached to a benzene (B151609) ring. | CYP2D6 | Forms ketone or carboxylic acid metabolites, increasing polarity. |
Characterization of Meclizine Metabolites
While the primary enzyme and key pathways for meclizine metabolism have been identified through in vitro work, comprehensive characterization of its metabolites in humans is not well-documented. drugbank.comfda.gov The metabolic fate of meclizine in humans remains largely unknown. fda.gov
However, preclinical studies in animals have identified norchlorcyclizine as the principal metabolite. smolecule.com The formation of this metabolite would involve the removal of the m-methylbenzyl group from the piperazine ring of the parent meclizine molecule.
Regarding elimination, preclinical data indicate that meclizine is excreted through two main routes. Metabolites of the drug are found in the urine, while a portion of the drug is also excreted as unchanged parent drug in the feces. drugbank.comnih.gov This suggests that not all of an administered dose undergoes metabolic transformation before elimination.
Advanced Analytical and Bioanalytical Methodologies for Meclizine Research
Chromatographic Techniques in Meclizine (B1204245) Research
Chromatography is a cornerstone in the analytical chemistry of meclizine, providing high-resolution separation and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are pivotal in both research and quality control settings.
HPLC is a widely adopted technique for the routine analysis of meclizine in pharmaceutical dosage forms. Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering simplicity, rapidity, and precision.
A notable RP-HPLC method for the quantitative analysis of Meclizine Hydrochloride in tablet dosage form was developed and validated for its stability-indicating properties. scispace.comresearchgate.net This method demonstrated effective separation of meclizine from its degradation products. scispace.comresearchgate.net The separation was achieved on a C8 column (250 mm × 4.6 mm, 5 µm) with a mobile phase composed of 0.2% triethylamine (B128534) in water and methanol (B129727) (65:35 v/v), with the pH adjusted to 3.0 using orthophosphoric acid. scispace.comresearchgate.net The flow rate was maintained at 1 mL/min, and detection was carried out at 229 nm. scispace.comresearchgate.net This method proved to be specific, selective, accurate, and precise for quantifying meclizine in the presence of its degradation products. scispace.comresearchgate.net
Another study developed a simple, rapid, and precise HPLC assay for meclizine in tablets using a reversed-phase approach with a mobile phase of acetonitrile (B52724) and water (30% v/v) and UV detection at 230 nm. rjptonline.org The method showed a recovery of 100.5% with a coefficient of variation of 0.84%. rjptonline.org The linearity was established in the concentration range of 1-12 mcg/mL with a correlation coefficient greater than 0.998. rjptonline.org
Ultra-High-Performance Liquid Chromatography (UHPLC) has also been employed for the determination of meclizine, offering enhanced speed and resolution. allmultidisciplinaryjournal.comthepharmajournal.com One such method utilized a mobile phase of acetonitrile and water (60:30) with monobasic sodium phosphate, adjusted to a pH of 4 with phosphoric acid, at a flow rate of 1.5 ml/min. allmultidisciplinaryjournal.comthepharmajournal.com Detection was performed at 232 nm, and the method was validated for linearity, accuracy, and precision. allmultidisciplinaryjournal.comthepharmajournal.com This UHPLC method reported a limit of detection (LOD) of 0.3 ± 0.5 µg/mL and a lower limit of quantification (LLOQ) of 1.1 ± 0.6 µg/mL. allmultidisciplinaryjournal.comthepharmajournal.com
To address challenges like poor peak shape due to the basic nature of meclizine, mixed-mode chromatography has been explored. A Coresep SB mixed-mode column, which combines reversed-phase and cation-exclusion mechanisms, has been shown to provide a good peak shape. ijbpas.com The retention is controlled by the acetonitrile content, buffer concentration, and pH of the mobile phase. ijbpas.com
Interactive Data Table: HPLC Methods for Meclizine Analysis
| Parameter | Method 1 scispace.comresearchgate.net | Method 2 rjptonline.org | Method 3 (UHPLC) allmultidisciplinaryjournal.comthepharmajournal.com | Method 4 (Mixed-Mode) ijbpas.com |
| Column | C8 (250 mm × 4.6 mm, 5 µm) | 5 µm ultrasphere packing (15 cm x 4.5 mm i.d.) | Shim-pack® XR-ODS II (150 mm × 3.0 mm I.D., 2.2 μm) | Coresep SB (3.0 x 100 mm) |
| Mobile Phase | 0.2% Triethylamine in water:Methanol (65:35), pH 3.0 | Acetonitrile:Water (30:70 v/v) | Acetonitrile:Water (60:30) with 0.7g monobasic sodium phosphate/100mL, pH 4 | 20% ACN with 0.2% H3PO4 |
| Flow Rate | 1 mL/min | Not Specified | 1.5 mL/min | 0.6 mL/min |
| Detection Wavelength | 229 nm | 230 nm | 232 nm | 215 nm |
| Linearity Range | Not Specified | 1-12 mcg/mL | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified | 0.3 ± 0.5 µg/mL | Not Specified |
| LOQ | Not Specified | Not Specified | 1.1 ± 0.6 µg/mL | Not Specified |
LC-MS/MS offers superior sensitivity and selectivity for the analysis of meclizine, particularly in complex biological matrices. This technique is invaluable for pharmacokinetic studies and the analysis of enantiomers.
A significant application of LC-MS/MS in meclizine research is the development and validation of an enantioselective method for the separation of its stereoisomers. wisdomlib.org Meclizine possesses a stereogenic center and is administered as a racemic mixture. wisdomlib.org An LC-MS method was developed to separate (+) and (-) meclizine enantiomers using a PhenomenexVR lux cellulose (B213188) 1 C18 column (250mm x 4.6mm i.d, 5µm particle size). wisdomlib.org The mobile phase consisted of acetonitrile and 5mM ammonium (B1175870) formate (B1220265) (pH 5.5, adjusted with formic acid) in a 90:10 (v/v) ratio, with a flow rate of 0.4 mL/min. wisdomlib.org This method successfully separated (+) Meclizine at 1.58 minutes and (-) Meclizine at 2.20 minutes. wisdomlib.org The method was validated according to ICH guidelines and demonstrated linearity in the concentration range of 1-5 ng/mL with a correlation coefficient (r²) of 0.999. wisdomlib.org The limit of detection (LOD) and limit of quantification (LOQ) were found to be 1.0 ng/mL and 5.0 ng/mL, respectively. wisdomlib.org
As mentioned in the previous section, the separation of meclizine's enantiomers is a critical area of research due to the potential for different pharmacological or toxicological effects of each stereoisomer. The development of enantioselective chromatographic methods is essential for these investigations.
The LC-MS/MS method utilizing a polysaccharide-based chiral column (PhenomenexVR lux cellulose 1 C18) is a prime example of an effective enantioselective technique for meclizine. wisdomlib.org This method's ability to resolve the racemic mixture into its constituent enantiomers with high sensitivity and precision makes it suitable for quality control analysis and further pharmacological studies of the individual stereoisomers. wisdomlib.org
Spectroscopic Approaches in Meclizine Research
Spectroscopic methods, particularly UV-Visible spectrophotometry and its derivative techniques, provide simple, cost-effective, and rapid means for the quantification of meclizine in bulk and pharmaceutical formulations.
UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of meclizine. The method is based on the measurement of the absorbance of a meclizine solution at its wavelength of maximum absorbance (λmax).
Several studies have established UV spectrophotometric methods for meclizine hydrochloride. A common finding is that meclizine exhibits a λmax at approximately 230 nm. rjptonline.orgijbpas.com One study developed a method using methanol as the solvent and found the λmax to be 230 nm. ijbpas.com The method was linear over a concentration range of 5–15 µg/mL with a correlation coefficient greater than 0.998. ijbpas.com Another study also reported a λmax of 230 nm and demonstrated linearity in the concentration range of 5-35 µg/ml. rjptonline.org
A separate study developed a simple and cost-effective spectrophotometric method using a mixture of Methanol and DMF (40:60) as the solvent, with a λmax of 232 nm. allmultidisciplinaryjournal.com This method was linear over a concentration range of 5-25 µg/ml with a correlation coefficient of 0.999. allmultidisciplinaryjournal.com The LOD and LOQ for this method were reported as 0.395 µg/ml and 1.185 µg/ml, respectively. allmultidisciplinaryjournal.com
Interactive Data Table: UV-Vis Spectrophotometric Methods for Meclizine Quantification
| Parameter | Method 1 ijbpas.com | Method 2 rjptonline.org | Method 3 allmultidisciplinaryjournal.com |
| Solvent | Methanol | Methanol and Distilled Water | Methanol:DMF (40:60) |
| λmax | 230 nm | 230 nm | 232 nm |
| Linearity Range | 5-15 µg/mL | 5-35 µg/mL | 5-25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | Not Specified | 0.999 |
| LOD | 0.27 - 0.43 µg/mL | Not Specified | 0.395 µg/mL |
| LOQ | 0.82 - 1.30 µg/mL | Not Specified | 1.185 µg/mL |
Derivative spectrophotometry is an advanced spectrophotometric technique that enhances the resolution of overlapping spectra and can eliminate background interference. This is achieved by calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength.
For meclizine analysis, first-order derivative spectrophotometry has been successfully applied. One study developed a method using the first-order derivative spectrum and identified a sharp peak at 238.5 nm for quantification. scispace.comrjptonline.org This method demonstrated linearity in the concentration range of 10-50 µg/ml. rjptonline.org Another study also utilized first-order derivative spectroscopy and observed a sharp peak at 254 nm. wisdomlib.org This approach allows for the accurate quantification of meclizine, even in the presence of excipients that might interfere with the zero-order spectrum. wisdomlib.org
The application of derivative spectrophotometry offers increased specificity and sensitivity compared to conventional UV-Vis spectrophotometry, making it a valuable tool in meclizine research and quality control.
Preclinical Research Models and Experimental Approaches for Meclizine
In Vitro Cellular and Biochemical Models for Meclizine (B1204245) Studies
In vitro models are fundamental in preclinical research, offering controlled environments to study the specific biochemical and cellular interactions of a compound.
Human liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes and are a standard tool for studying the metabolic fate of xenobiotics. nih.govnih.govresearchgate.net Studies using these preparations have been crucial in characterizing the metabolism of meclizine.
Research has shown that Cytochrome P450 (CYP) enzymes are central to meclizine's biotransformation. Investigations utilizing human hepatic microsomes and specific recombinant CYP enzymes have identified CYP2D6 as the predominant enzyme responsible for meclizine metabolism. nih.govresearchgate.net The genetic polymorphism associated with CYP2D6 may account for interindividual variability in meclizine's pharmacokinetics. nih.govresearchgate.net
Further studies have revealed more complex interactions. Meclizine has been shown to be a direct inhibitor and a mechanism-based inactivator of human CYP3A enzymes. nih.gov It directly inhibited testosterone (B1683101) 6β-hydroxylation, a process catalyzed by recombinant CYP3A4 and CYP3A5. nih.gov Notably, meclizine selectively inactivated CYP3A4 but not CYP3A5. nih.gov This dual action as both an inhibitor and an inactivator of key metabolic enzymes highlights the compound's complex pharmacological profile.
| Enzyme | Role in Meclizine Metabolism/Interaction | Key Findings |
| CYP2D6 | Primary metabolizing enzyme | Identified as the dominant enzyme for meclizine metabolism. nih.govresearchgate.net |
| CYP3A4 | Inhibition and inactivation | Meclizine acts as a direct inhibitor and a mechanism-based inactivator. nih.gov |
| CYP3A5 | Inhibition | Meclizine directly inhibits this enzyme but does not cause mechanism-based inactivation. nih.gov |
Specialized cell lines are instrumental in exploring the mechanisms of meclizine in specific physiological and pathological contexts.
Chondrocyte Models: Meclizine has been identified as an inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) signaling, a pathway that is overactive in achondroplasia. researchgate.netresearchgate.net This discovery was facilitated by studies using various chondrocytic cell lines. Research showed that meclizine promotes the proliferation and differentiation of chondrocytes. nih.gov In FGF2-treated rat chondrosarcoma (RCS) cells, meclizine facilitated cell proliferation and mitigated the loss of extracellular matrix. nih.gov It also reversed the suppressed proliferation in human chondrosarcoma (HCS-2/8) cells that expressed constitutively active FGFR3 mutants. nih.gov Further studies using ATDC5 chondrogenic cells confirmed that meclizine could alleviate the suppressed differentiation caused by these mutations. nih.gov The mechanism appears to involve the downregulation of ERK phosphorylation within the MAPK signaling cascade, downstream of FGFR3. nih.govtreatingachondroplasia.com
Neuronal Models: Meclizine's neuroprotective properties have been investigated using neuronal cell models. In a murine cellular model of Huntington's disease, using conditionally immortalized striatal cells (STHdhQ111/111), meclizine was shown to suppress apoptotic cell death induced by serum withdrawal. nih.govresearchgate.net The protective effect was dose-dependent, with an EC50 of 17.3 µM, and was linked to the suppression of caspase 3 and 7 cleavage. nih.govresearchgate.net This neuroprotection is thought to be related to meclizine's ability to modulate cellular energy metabolism by suppressing mitochondrial respiration. nih.gov
| Cell Model | Research Area | Key Findings |
| Rat Chondrosarcoma (RCS) Cells | Achondroplasia | Facilitated chondrocyte proliferation and mitigated extracellular matrix loss. nih.gov |
| Human Chondrosarcoma (HCS-2/8) Cells | Achondroplasia | Ameliorated suppressed proliferation caused by active FGFR3 mutants. nih.gov |
| ATDC5 Chondrogenic Cells | Achondroplasia | Alleviated suppressed differentiation caused by active FGFR3 mutants. nih.gov |
| Murine Striatal Cells (STHdhQ111/111) | Huntington's Disease | Suppressed apoptosis and increased cell survival via inhibition of mitochondrial respiration. nih.govresearchgate.net |
Isolated tissue preparations provide a model system that bridges the gap between cellular assays and whole-animal studies. The guinea pig ileum is a classic pharmacological preparation used to assess the antihistaminic and anticholinergic effects of compounds. researchgate.netbenthamopenarchives.comnorecopa.no For meclizine, which is a known antihistamine, this model has been used to characterize its activity. nih.gov Studies have demonstrated that meclizine exhibits a relatively weak inhibitory effect on the spasmogenic action of histamine (B1213489) on the isolated guinea pig ileum. nih.gov This suggests that its systemic antihistaminic effects observed in vivo may be more pronounced than its direct action on smooth muscle tissue in this specific isolated preparation.
In Vivo Animal Models in Meclizine Research
In vivo animal models are indispensable for understanding the pharmacokinetics, efficacy, and systemic effects of a drug candidate in a complex, living organism.
Rodent models have been widely used to investigate the fundamental pharmacological properties of meclizine.
Guinea Pigs: Early mechanistic studies in guinea pigs demonstrated meclizine's protective activity against both nebulized histamine and lethal intravenous doses of histamine. It showed a marked effect in blocking the vasodepressor response to histamine. nih.gov
Mice: Research in mice has been crucial for understanding meclizine's influence on xenobiotic metabolism. Meclizine was identified as an agonist ligand for the mouse constitutive androstane (B1237026) receptor (CAR), a key regulator of drug metabolism. nih.gov Administration of meclizine to mice resulted in the increased expression of CAR target genes in a CAR-dependent manner. nih.gov This contrasts with its effect on human CAR, where it acts as an inverse agonist, highlighting species-specific differences. nih.gov
Rats: Pharmacokinetic studies have been conducted in Wistar rats to evaluate different formulations of meclizine. nih.gov These studies are essential for understanding absorption, distribution, metabolism, and excretion (ADME) profiles. For example, a study comparing an oral thin film formulation to another product found them to be bioequivalent in rats. nih.gov
The most significant recent application of in vivo meclizine research has been in the context of achondroplasia, using transgenic mouse models that carry a gain-of-function mutation in the FGFR3 gene (Fgfr3ach mice). nih.gov These mice exhibit characteristics of the human condition, including short-limbed dwarfism and spinal stenosis. nih.govoup.com
Long-term oral administration of meclizine to Fgfr3ach mice yielded significant positive results. The treatment improved the survival rate and led to significant increases in the length of the body, cranium, and long bones (femur, tibia, radius, ulna) in both male and female mice. nih.govoup.com Histological analysis of the growth plates in these mice revealed that meclizine treatment restored the hypertrophic zone, indicating an upregulation of endochondral ossification. nih.gov Furthermore, micro-computed tomography analysis showed that meclizine ameliorated kyphotic deformities and improved trabecular bone parameters. nih.gov Crucially, the treatment also restored the diameter of the spinal canal, addressing the issue of spinal stenosis. nih.gov These effects were achieved at plasma concentrations within the range used clinically for motion sickness. oup.com
| Finding | Observation in Fgfr3ach Mouse Model |
| Skeletal Growth | Significantly increased the length of the body, cranium, long bones, and vertebrae. nih.govoup.com |
| Survival Rate | Significantly reduced the rate of death or paralysis. nih.gov |
| Growth Plate Histology | Restored the hypertrophic zone, suggesting improved endochondral ossification. nih.gov |
| Spinal Column | Ameliorated kyphotic deformities and restored spinal canal diameter. nih.gov |
| Bone Quality | Improved trabecular bone parameters, including bone mineral density and bone volume. nih.gov |
Computational and Theoretical Approaches in Meclizine Research
Computational and theoretical methods are integral to modern drug discovery, providing powerful tools to investigate and predict the behavior of molecules like meclizine monohydrochloride at an atomic level. These in silico approaches offer insights into drug-target interactions, guide the design of new compounds, and help in assessing their potential pharmacokinetic profiles, thereby accelerating preclinical research.
Molecular modeling and simulation techniques are used to explore the binding of meclizine to its biological targets, most notably the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). nih.gov Molecular docking, a key computational method, predicts the preferred orientation of meclizine within the H1R's binding pocket. Studies have shown that meclizine, a first-generation antihistamine, likely interacts with a conserved binding site. biorxiv.org Docking studies reveal that the interaction is stabilized by a combination of forces, including hydrogen bonds and hydrophobic interactions with key amino acid residues. biorxiv.org For instance, the protonated amine group of meclizine is thought to form a crucial salt bridge with a highly conserved aspartate residue (Asp107) in the third transmembrane helix (TM3) of the H1R. nih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations provide a dynamic view of the meclizine-H1R complex. nih.govscispace.com These simulations, which model the movement of atoms over time, help to assess the stability of the predicted binding pose and can reveal conformational changes in the receptor induced by meclizine binding. scispace.com MD studies have been instrumental in understanding how first-generation antihistamines stabilize the inactive state of the H1R, consistent with their classification as inverse agonists. scispace.commdpi.com Beyond the H1R, computational modeling has also been used to investigate meclizine's interaction with other potential targets, such as the dimeric form of the translationally controlled tumor protein (TCTP), which is implicated in allergic reactions. nih.gov
| Residue | Transmembrane Helix | Predicted Interaction Type |
| Asp107 | TM3 | Salt Bridge/Ionic Interaction nih.govresearchgate.net |
| Tyr108 | TM3 | Pi-Pi Stacking |
| Trp428 | TM6 | Hydrophobic/Aromatic Interaction nih.gov |
| Phe432 | TM6 | Hydrophobic/Aromatic Interaction nih.gov |
| Lys191 | TM5 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com This computational technique is valuable for understanding which structural features of meclizine and related antihistamines are critical for their therapeutic effects. By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the potency of novel, unsynthesized molecules. slideshare.net
The process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. oup.com These can include physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area, as well as topological and 3D descriptors that describe the molecule's shape and electronic properties. nih.gov Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build the predictive model. researchgate.netnih.gov
For H1-antihistamines, QSAR studies have identified descriptors related to hydrophobicity and the surface area of hydrophobic atoms as being important for determining the rate of association with the receptor. nih.govnih.govresearchgate.net Such models, once rigorously validated, can guide the rational design of new meclizine analogs with potentially improved efficacy or selectivity. tandfonline.comresearchgate.net
| Descriptor Class | Example Descriptor | Description |
| Physicochemical | LogP | A measure of the molecule's lipophilicity or hydrophobicity. nih.gov |
| Topological | Wiener Index | A descriptor that reflects the branching and connectivity of the molecular skeleton. |
| 3D/Geometric | FASA_H | Water-accessible surface area of all hydrophobic atoms, which has been correlated with the association rate constant (k_on) of antihistamines. nih.govnih.govresearchgate.net |
| Electronic | Dipole Moment | A measure of the overall polarity and charge distribution within the molecule. |
| Steric | Molar Refractivity | A descriptor related to the volume and polarizability of the molecule. |
Cheminformatics applies computational and informational techniques to solve problems in chemistry, playing a crucial role in modern drug discovery. nih.govresearchgate.net In the exploration of compounds related to meclizine, cheminformatics tools are essential for managing and analyzing large chemical datasets to identify promising new drug candidates. neovarsity.org
One primary application is virtual screening , which involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a target of interest. neovarsity.org This can be done through ligand-based methods, which search for molecules with structural or property similarity to known active compounds like meclizine, or structure-based methods, which use docking to fit candidate molecules into the 3D structure of the target receptor. nih.govresearchgate.net
Cheminformatics also facilitates the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.govmemphis.edu By building predictive models based on experimental data for a wide range of compounds, these tools can estimate the potential for a new meclizine analog to have favorable drug-like properties, such as good oral absorption or low toxicity. google.comnih.gov This early-stage assessment helps to prioritize compounds for synthesis and experimental testing, reducing the time and cost associated with drug development. nih.govresearchgate.net
| Tool/Database | Application |
| PubChem | A public database of chemical compounds and their biological activities, often used for similarity searching and data mining. neovarsity.org |
| ZINC | A free database of commercially available compounds formatted for virtual screening. neovarsity.org |
| AutoDock | A widely used software for molecular docking to predict how small molecules bind to a receptor of known 3D structure. |
| SwissADME | A web-based tool for predicting the physicochemical properties, pharmacokinetics, and drug-likeness of small molecules. |
| RDKit | An open-source cheminformatics software toolkit used for a wide range of tasks, including molecular fingerprinting and similarity analysis. |
Future Research Directions and Emerging Applications of Meclizine Monohydrochloride
Deepening the Understanding of Meclizine's Vestibular System Mechanism
While meclizine (B1204245) is known to suppress the central emetic center to alleviate nausea and vomiting, the precise mechanisms of its action on the vestibular system are not fully understood. droracle.aiquora.com It is presumed to act via antagonism of the histamine (B1213489) H1 receptor, which in turn diminishes vestibular stimulation and depresses labyrinthine function. drugbank.compatsnap.com Future research is needed to elucidate the specific central versus peripheral actions of meclizine on the vestibular pathways. Investigations into its influence on ion channels within the vestibular hair cells and primary afferent neurons could provide a more detailed understanding of its modulatory effects. Furthermore, studies differentiating its impact on various components of the vestibular nuclei and their downstream connections to the vomiting center in the medulla will be crucial. nih.govdrugbank.com
Exploration of Novel Molecular Targets and Signaling Pathways for Meclizine
Beyond its well-established antihistaminic and anticholinergic activities, meclizine has been shown to interact with other molecular targets. patsnap.com Research indicates that meclizine can inhibit fibroblast growth factor receptor 3 (FGFR3) signaling and has demonstrated effects on the constitutive androstane (B1237026) receptor (CAR), acting as an agonist for murine CAR and an inverse agonist for human CAR. plos.orgoup.com
Future investigations should aim to identify and characterize additional molecular targets of meclizine. Exploring its potential as a kinase inhibitor or its influence on various signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, could unveil new therapeutic opportunities. mdpi.comnih.gov A systematic screening of meclizine against a broad panel of receptors, enzymes, and ion channels is warranted to map its complete pharmacological profile.
Advanced Research into Meclizine's Neuroprotective Potential
Emerging evidence suggests that meclizine possesses significant neuroprotective properties. nih.gov Studies have shown its ability to protect against neuronal cell death by targeting cellular energy metabolism. nih.gov Specifically, meclizine can shift energy metabolism from oxidative phosphorylation to glycolysis, which may confer resilience against ischemic injury. ahajournals.orgnih.gov
Further research is essential to fully understand the mechanisms behind meclizine's neuroprotective effects. Investigating its impact on mitochondrial function, oxidative stress, and apoptotic pathways in various models of neurodegenerative diseases is a key area for future studies. nih.govahajournals.org Preclinical studies have demonstrated its potential in models of Huntington's disease and stroke, suggesting that meclizine could be a candidate for treating a range of neurological disorders. nih.govnih.gov
Continued Investigation of Meclizine in Skeletal Dysplasias and Bone Growth Research
A promising area of research for meclizine is its potential application in treating skeletal dysplasias, particularly achondroplasia. plos.orgnih.gov Achondroplasia is caused by gain-of-function mutations in the FGFR3 gene, and meclizine has been found to inhibit FGFR3 signaling, thereby promoting bone growth in animal models. nih.govresearchgate.net
Clinical trials are underway to evaluate the safety and efficacy of meclizine in children with achondroplasia. plos.org Future research should focus on the long-term effects of meclizine on bone growth and quality. nih.gov Additionally, studies exploring the combination of meclizine with other treatments, such as growth hormone, may reveal synergistic effects. nih.gov Investigations into its effects on the growth plate and bone mineral density will also be crucial. nih.govspandidos-publications.com
Strategic Drug Repurposing Research for Meclizine in Non-Traditional Areas
The unique pharmacological profile of meclizine makes it a strong candidate for drug repurposing in various non-traditional therapeutic areas. Its demonstrated effects on cellular metabolism and signaling pathways suggest potential applications in oncology, metabolic disorders, and ischemia-reperfusion injuries. ahajournals.orgresearchgate.net
Systematic screening of meclizine against different cancer cell lines could reveal potential anticancer activities. Furthermore, its ability to modulate metabolic pathways warrants investigation into its potential role in managing metabolic diseases. ahajournals.org Exploring its protective effects in models of cardiac and renal ischemia could also open up new therapeutic avenues. nih.gov
Integration of Advanced Analytical and Computational Tools for Meclizine Drug Design
Modern drug discovery heavily relies on advanced analytical and computational tools. nih.govbeilstein-journals.org In the context of meclizine research, these tools can be instrumental in designing novel analogs with improved efficacy and reduced side effects. Techniques such as molecular docking can be used to understand the binding of meclizine to its various targets, including the histamine H1 receptor. droracle.ainih.gov
Future research should leverage computational methods like quantitative structure-activity relationship (QSAR) modeling and virtual screening to identify new derivatives of meclizine with enhanced therapeutic properties. emanresearch.orgcriver.com The development of more sophisticated analytical techniques for studying its metabolism, primarily mediated by the CYP2D6 enzyme, will also be important for understanding interindividual variability in response to the drug. nih.govnih.gov
Stereoisomer-Specific Pharmacological and Metabolic Research of Meclizine Enantiomers
Meclizine is a racemic mixture, meaning it consists of equal amounts of two enantiomers, (S)-meclizine and (R)-meclizine. ahajournals.orgmdpi.com Enantiomers can have different pharmacological and pharmacokinetic properties. mdpi.com Recent research has begun to explore the distinct properties of meclizine's enantiomers.
Q & A
Basic Research Questions
Q. How can researchers distinguish between Meclizine Monohydrochloride and its dihydrochloride form experimentally?
- Methodology : Use HPLC with a C18 column and mobile phases like ammonium acetate/formic acid and acetonitrile to separate and quantify the two forms based on retention times .
- Structural Confirmation : Employ 1H/13C NMR to analyze differences in proton environments, particularly around the piperazine moiety and chloride counterion stoichiometry .
- Reference Standards : Utilize pharmacopeial-grade reference materials (e.g., USP Meclizine Hydrochloride) for calibration and validation .
Q. What analytical methods are recommended for assessing the purity of this compound in pharmaceutical formulations?
- Chromatographic Purity : Follow USP guidelines using reverse-phase HPLC to detect related compounds (e.g., degradation products or synthesis intermediates) with detection limits ≤0.1% .
- Dissolution Testing : Employ USP Apparatus II (paddle method) with simulated gastric fluid (pH 1.2) to evaluate dissolution profiles, ensuring ≥85% release within 30 minutes .
- Mass Spectrometry : Validate LC-MS/MS methods for trace impurity profiling, with linear calibration ranges of 0.5–200 ng/mL and internal standards like fluvarizine hydrochloride .
Q. What are the key physicochemical properties of this compound critical for preclinical studies?
- Molecular Characterization : Empirical formula C25H27ClN2·HCl·H2O (MW 481.89) , with solubility in methanol (>10 mg/mL) and PBS (5 mg/mL) .
- Stability : Store at -20°C in anhydrous conditions to prevent hydrate formation or degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported constitutive androstane receptor (CAR) modulation by this compound?
- Species-Specific Assays : Conduct reporter gene assays in human vs. murine hepatocytes to compare agonistic (mouse CAR) vs. inverse agonistic (human CAR) activity .
- Dose-Response Analysis : Use non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values across concentrations (1–100 µM), controlling for solvent effects (e.g., DMSO ≤0.1%) .
- Meta-Analysis : Aggregate data from PubMed/EMBASE using PRISMA guidelines to identify confounding variables (e.g., metabolite interference) .
Q. What experimental design is optimal for formulating controlled-release this compound buccal tablets?
- DoE Approach : Apply Central Composite Design to optimize polymer blends (e.g., HPMC K4M and Carbopol 934P) for mucoadhesion and release kinetics. Variables include polymer ratio (10–30%), compression force (5–15 kN), and disintegrant concentration .
- In Vitro Characterization : Assess tensile strength (>0.5 N/cm²), swelling index (>50%), and sustained release over 8–12 hours using Franz diffusion cells .
Q. How should pharmacokinetic parameters for this compound be modeled in first-in-human trials?
- Non-Compartmental Analysis (NCA) : Calculate Cmax (0.5–200 ng/mL range), Tmax (2–4 hr), and t1/2 (6–8 hr) from plasma concentration-time curves using validated LC-MS/MS data .
- Population PK Modeling : Use Monolix or Phoenix WinNonlin to estimate inter-subject variability (e.g., CL/F, Vd/F) and covariates (e.g., body weight, CYP2D6 polymorphisms) .
Data Contradiction Analysis
Q. How can discrepancies in reported H1 receptor binding affinities of this compound be addressed?
- Assay Standardization : Re-evaluate radioligand binding (e.g., [3H]-pyrilamine) in HEK293 cells expressing recombinant H1 receptors, controlling for buffer pH (7.4) and temperature (25°C) .
- Meta-Regression : Perform statistical analysis (e.g., R metafor package) to assess batch-to-batch variability in reference standards or synthesis routes (e.g., dihydrochloride vs. monohydrochloride salts) .
Methodological Best Practices
- Synthesis Validation : For novel derivatives, provide FT-IR, elemental analysis (C, H, N ±0.3%), and HRMS data to confirm structure and purity .
- Ethical Reporting : Adhere to Beilstein Journal guidelines, detailing experimental protocols in supplementary materials and citing primary literature for known compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
